N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfamoyl group, a dihydropyridazine ring, and multiple aromatic rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridazine ring and the introduction of the sulfamoyl group. Common synthetic routes may involve:
Formation of the Dihydropyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under controlled conditions.
Introduction of the Sulfamoyl Group: This step often involves the reaction of aniline derivatives with sulfonyl chlorides in the presence of a base to form the sulfamoyl group.
Coupling Reactions: The final steps may include coupling reactions to attach the various aromatic rings and complete the structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that the compound can bind to, affecting their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Uniqueness
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H24N4O4S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C26H24N4O4S/c1-3-30(21-9-5-4-6-10-21)35(33,34)23-14-12-20(13-15-23)27-26(32)25-24(31)16-17-29(28-25)22-11-7-8-19(2)18-22/h4-18H,3H2,1-2H3,(H,27,32) |
InChI Key |
BBMHQUQYJBLCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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